molecular formula C11H13ClFNO4S B2607520 ((3-Chloro-4-fluorophenyl)sulfonyl)valine CAS No. 1008660-85-2

((3-Chloro-4-fluorophenyl)sulfonyl)valine

Cat. No. B2607520
CAS RN: 1008660-85-2
M. Wt: 309.74
InChI Key: JZIZZRJRPLHFIN-UHFFFAOYSA-N
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Description

((3-Chloro-4-fluorophenyl)sulfonyl)valine is a compound that contains a valine (an amino acid) moiety and a 3-chloro-4-fluorophenylsulfonyl group. The presence of the sulfonyl group suggests that it could be a sulfonyl amino acid derivative .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of valine with a 3-chloro-4-fluorophenylsulfonyl chloride . This would form an amide bond between the amino group of valine and the sulfonyl chloride.


Molecular Structure Analysis

The molecular structure would consist of a valine moiety attached to a 3-chloro-4-fluorophenylsulfonyl group. The presence of the chlorine and fluorine atoms on the phenyl ring could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

As a sulfonyl amino acid derivative, this compound could potentially participate in a variety of chemical reactions. For instance, it might undergo reactions typical of amides or sulfonamides. The presence of the chlorine and fluorine atoms could also make the phenyl ring susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a sulfonyl derivative of an amino acid, it would likely exhibit properties typical of amides, such as the ability to participate in hydrogen bonding .

Scientific Research Applications

properties

IUPAC Name

2-[(3-chloro-4-fluorophenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO4S/c1-6(2)10(11(15)16)14-19(17,18)7-3-4-9(13)8(12)5-7/h3-6,10,14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIZZRJRPLHFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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